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Introduction to MT-4 Cells
The MT-4 cell line is a human T-cell lymphoblastoid line with significant applications in virology

and cancer research.[1][2][3] It was established through the co-cultivation of peripheral blood

leukocytes from a 50-year-old male with Adult T-cell Leukemia (ATL) and umbilical cord

lymphocytes from a male infant.[1][2][3] A key characteristic of MT-4 cells is their infection with

Human T-lymphotropic virus type 1 (HTLV-1), the causative agent of ATL.[1][2] Consequently,

these cells express the HTLV-1 Tax oncoprotein, which plays a crucial role in the

immortalization of the cells and the activation of various cellular signaling pathways, leading to

T-cell proliferation.[4][5]

MT-4 cells grow in suspension as lymphoblast-like cells and are known for their susceptibility to

and support of the replication of Human Immunodeficiency Virus (HIV), making them a valuable

in vitro model for studying HIV infection and screening antiviral compounds.[2][5] Due to their

origin and viral status, MT-4 cells should be handled under Biosafety Level 2 (BSL-2) or higher

containment facilities.[3]

Quantitative Data for MT-4 Cell Culture
For reproducible and consistent experimental results, it is crucial to maintain MT-4 cells within

optimal parameters. The following table summarizes the key quantitative data for their culture.
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Parameter Value Source(s)

Doubling Time Approximately 30 hours [1]

Seeding Density 2 - 4 x 10⁵ cells/mL [2][4]

Saturation Density ~9 x 10⁵ cells/mL [2]

Passage Ratio 1:2 to 1:4 [6]

Cell Morphology Lymphocyte-like, suspension [6]

Growth Mode Suspension [2]

Experimental Protocols
Required Materials and Reagents

MT-4 Cells (from a reputable cell bank)

RPMI 1640 medium

Fetal Bovine Serum (FBS), heat-inactivated

L-Glutamine

Penicillin-Streptomycin (optional)

Phosphate-Buffered Saline (PBS), sterile

Trypan Blue solution (0.4%)

Cryopreservation medium (e.g., 90% FBS, 10% DMSO or a commercial cryopreservation

solution)

Sterile cell culture flasks (e.g., T-25, T-75)

Sterile conical centrifuge tubes (15 mL, 50 mL)

Serological pipettes
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Micropipettes and sterile tips

Hemocytometer or automated cell counter

Inverted microscope

Humidified incubator (37°C, 5% CO₂)

Biological safety cabinet (BSC)

Centrifuge

Water bath (37°C)

Cryogenic storage vials

Controlled-rate freezing container (e.g., Mr. Frosty)

Preparation of Complete Growth Medium
To prepare the complete growth medium for MT-4 cells, aseptically combine the following

components:

RPMI 1640 base medium (90%)

Heat-inactivated Fetal Bovine Serum (10%)[3][6]

2 mM L-Glutamine[2]

The final medium should be stored at 2-8°C and warmed to 37°C in a water bath before use.

Thawing of Cryopreserved MT-4 Cells
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.

Remove the cryogenic vial of MT-4 cells from liquid nitrogen storage.

Quickly thaw the vial by gently swirling it in a 37°C water bath until only a small ice crystal

remains.[4]
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Wipe the outside of the vial with 70% ethanol before opening it in a biological safety cabinet.

Using a sterile pipette, gently transfer the entire contents of the vial into the prepared 15 mL

conical tube containing 9 mL of medium.

Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[4]

Carefully aspirate and discard the supernatant, being cautious not to disturb the cell pellet.

This step removes the cryoprotectant.

Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.[4]

Transfer the cell suspension to a T-25 culture flask.

Place the flask in a humidified incubator at 37°C with 5% CO₂.

The first medium change should be performed after 24 hours to remove any remaining dead

cells and residual cryoprotectant.

Routine Subculturing and Passaging of MT-4 Cells
MT-4 cells should be passaged when the cell density reaches approximately 8-9 x 10⁵ cells/mL

to maintain them in the logarithmic growth phase. The color of the medium turning yellow is

also an indicator that the cells require passaging.

Procedure:

Aseptically transfer the cell suspension from the culture flask to a sterile conical centrifuge

tube (e.g., 15 mL or 50 mL).

Centrifuge the cells at 1100 rpm for 4 minutes at room temperature.[4]

Aspirate and discard the supernatant.

Resuspend the cell pellet in a small, known volume of fresh complete growth medium (e.g.,

1-2 mL).
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Perform a cell count to determine cell density and viability using a hemocytometer and

Trypan Blue exclusion or an automated cell counter.

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue.

Load the mixture into the hemocytometer.

Count the viable (unstained) and non-viable (blue) cells.

Calculate the cell density (cells/mL) and percentage of viability. A healthy culture should

have >90% viability.

Based on the cell count, dilute the cell suspension to the recommended seeding density of 2-

4 x 10⁵ cells/mL in a new culture flask with the appropriate volume of fresh, pre-warmed

complete growth medium.[2][4]

Label the new flask with the cell line name, passage number, and date.

Incubate at 37°C with 5% CO₂.

Note: For routine maintenance where a precise cell density is not required, a split ratio of 1:2 to

1:4 can be used. For a 1:3 split, for example, resuspend the cell pellet in a volume of fresh

medium that is three times the volume you will transfer to the new flask, and then transfer one-

third of the cell suspension to the new flask and add fresh medium to the desired final volume.

Cryopreservation of MT-4 Cells
For long-term storage, MT-4 cells should be cryopreserved when they are in the mid-

logarithmic phase of growth with high viability.

Follow steps 1-4 of the subculturing protocol to obtain a cell pellet and resuspend it in a

small volume of complete growth medium.

Perform a cell count to determine the total number of viable cells.

Centrifuge the cell suspension again and resuspend the pellet in cold cryopreservation

medium at a final concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.[4]
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Aliquot 1 mL of the cell suspension into each pre-labeled cryogenic vial.

Place the vials in a controlled-rate freezing container and store them at -80°C for at least 24

hours. This ensures a slow, controlled rate of freezing (approximately -1°C per minute).[7]

For long-term storage, transfer the vials to a liquid nitrogen freezer.

Visualizations
Experimental Workflow for Subculturing MT-4 Cells
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Start: Confluent MT-4 Culture
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Workflow for the subculturing and passaging of MT-4 suspension cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8107625?utm_src=pdf-body-img
https://www.benchchem.com/product/b8107625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HTLV-1 Tax Protein Signaling Pathway

Cytoplasm

Nucleus

HTLV-1 Tax Protein

IKK Complex

activates

CREB/ATF

activates

IκB

phosphorylates

IκB-NF-κB Complex

NF-κB
(p50/p65)

Active NF-κB

translocates to

releases

Active CREB/ATF

translocates to

Target Gene Expression
(IL-2, IL-2R, Cytokines)

promotes promotes

T-Cell Proliferation
& Survival

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8107625?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HTLV-1 Tax protein activates NF-κB and CREB/ATF pathways, promoting T-cell proliferation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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